molecular formula C8H6FNOS B1408625 2-Fluoro-4-methoxybenzo[d]thiazole CAS No. 1261626-06-5

2-Fluoro-4-methoxybenzo[d]thiazole

Cat. No. B1408625
CAS RN: 1261626-06-5
M. Wt: 183.2 g/mol
InChI Key: HSEHFKTUOAQOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-4-methoxybenzo[d]thiazole” is a chemical compound with the molecular formula C8H6FNOS . It is a derivative of benzothiazole, a class of compounds that contain a benzene ring fused to a thiazole ring . Benzothiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “2-Fluoro-4-methoxybenzo[d]thiazole”, often involves the use of commercially available building blocks such as benzo[d]thiazole-2-thiol and primary and secondary amines . The synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . These methods are designed to be effective and ecologically friendly, often avoiding the use of toxic solvents and minimizing the formation of side products .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-methoxybenzo[d]thiazole” is characterized by the presence of a benzothiazole ring, which contains sulfur and nitrogen atoms at positions 1 and 3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates that the nitrogen atom is more negatively charged than the carbon and sulfur atoms, which are neutral . This property plays a significant role in drug-target protein interactions .


Chemical Reactions Analysis

Benzothiazole derivatives, including “2-Fluoro-4-methoxybenzo[d]thiazole”, are known to undergo a variety of chemical reactions. For example, the labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for simple weak base-promoted N-alkylation methods and stereoselective microwave-promoted Fukuyama-Mitsunobu reactions .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including 2-Fluoro-4-methoxybenzo[d]thiazole, have been found to act as antioxidants . These compounds can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health issues.

Analgesic Activity

Thiazole compounds have also been associated with analgesic (pain-relieving) properties . This makes them a potential target for the development of new pain relief medications.

Anti-Inflammatory Activity

Research has shown that thiazole derivatives can exhibit anti-inflammatory effects . This could make them useful in treating conditions characterized by inflammation, such as arthritis or inflammatory bowel disease.

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial properties, making them effective against a range of microorganisms . This could lead to the development of new antimicrobial drugs.

Antifungal Activity

Some thiazole compounds have shown potent antifungal activity . They could be used in the development of new antifungal medications.

Antiviral Activity

Thiazole derivatives have been found to exhibit antiviral properties . This suggests potential applications in the treatment of viral infections.

Antitumor Activity

Thiazole compounds have been associated with antitumor or cytotoxic drug molecules . This suggests they could be used in cancer treatment strategies.

Chemosensor for Mercury Detection

2-Fluoro-4-methoxybenzo[d]thiazole has been used as a chemosensor for the rapid detection of mercury . This application is particularly relevant in environmental monitoring and public health.

Future Directions

Benzothiazole derivatives, including “2-Fluoro-4-methoxybenzo[d]thiazole”, continue to be a focus of research due to their wide range of biological activities . Future research may focus on further exploring the biological importance of these compounds, developing new synthesis methods, and investigating their potential applications in drug design .

properties

IUPAC Name

2-fluoro-4-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEHFKTUOAQOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methoxybenzo[d]thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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